molecular formula C39H71NO13 B601440 6,11-Di-O-Methyl ErythroMycin CAS No. 81103-14-2

6,11-Di-O-Methyl ErythroMycin

Cat. No. B601440
CAS RN: 81103-14-2
M. Wt: 762.0 g/mol
InChI Key: DWRKNXHSSDFLOJ-MQXKPBBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a reference standard in the British Pharmacopoeia . It has the empirical formula C39H71NO13 and a molecular weight of 761.98 . It is a derivative of erythromycin .


Synthesis Analysis

Clarithromycin 9-(E)-oxime is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The process for its preparation does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .


Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity E can be represented by the SMILES string: O=C1OC@HC@@(O)C@HC@@HC(C@HCC@@(OC)C@HC@@HC)CC@@HO2)C@@HC@H(OC)C@@HC@HO3)[C@H]1C=O` .


Chemical Reactions Analysis

Clarithromycin 9-(E)-oxime, the key raw material for the synthesis of the 9a-lactam macrolide, is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of the new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .


Physical And Chemical Properties Analysis

Clarithromycin Impurity E is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The product is provided as delivered and specified by the issuing Pharmacopoeia .

Scientific Research Applications

  • Impurity Profiling of Clarithromycin : High-performance liquid chromatography (HPLC) is utilized for identifying and estimating manufacturing and degradation impurities in clarithromycin. This method allows for the detection of impurities like Clarithromycin Impurity E at a level of 0.10% (w/w) (Morgan et al., 1990).

  • Stability-Indicating HPLC Method for Clarithromycin : A study developed an isocratic liquid chromatographic method for impurity profiling of clarithromycin bulk samples. This method is crucial for understanding the stability of clarithromycin and its impurities under different conditions (Abuga et al., 2001).

  • Impact of Ionizing Radiation on Clarithromycin Stability : Investigating the effects of ionizing radiation on clarithromycin, this study found that irradiation at certain levels does not lead to degradation products. This has implications for the stability of clarithromycin and its impurities during sterilization processes (Salem et al., 2017).

  • Clarithromycin Effects on Algae : This research explored the ecological impact of clarithromycin, including its impurities, on aquatic ecosystems. Understanding these effects is vital for assessing environmental risks associated with pharmaceutical residues (Peng et al., 2020).

  • Clarithromycin in Wastewater Treatment : A study on the influence of clarithromycin on the production of volatile fatty acids during waste activated sludge anaerobic fermentation highlighted its environmental impact. This is relevant for understanding the behavior of impurities like Clarithromycin Impurity E in wastewater treatment processes (Huang et al., 2019).

  • Nanostructured Metal Oxide Sensors for Antibiotic Monitoring : This paper discusses the development of sensors to detect clarithromycin in aquatic environments, which is crucial for monitoring environmental contamination and possibly its impurities (Magro et al., 2022).

  • Clarithromycin Chemical Derivatization for Chromophore Addition : Research on introducing a chromophore in clarithromycin through chemical derivatization aimed to enhance its detection at low concentrations. This technique could be applicable for tracking impurities like Clarithromycin Impurity E in various samples (Abualhasan et al., 2020).

Mechanism of Action

Like other macrolides, Clarithromycin and its impurities inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Clarithromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration .

Safety and Hazards

Clarithromycin, from which Clarithromycin Impurity E is derived, is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to wash hands, forearms, and face thoroughly after handling, and to avoid eating, drinking, or smoking when using this product . Release to the environment should be avoided .

Future Directions

The development of a selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method for the determination of clarithromycin antibiotic in human plasma has been reported . This method could be applied to quantify clarithromycin in spiked human plasma and real samples from healthy volunteers, indicating its potential utility for clinical and bioavailability studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity E involves the conversion of erythromycin A to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Erythromycin A", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Erythromycin A is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of erythromycin A.", "The sodium salt is then treated with hydrochloric acid to form erythromycin A hydrochloride.", "Acetic anhydride is added to the erythromycin A hydrochloride solution to form the acetylated derivative.", "The acetylated derivative is then treated with sodium acetate and water to form Clarithromycin Impurity E." ] }

CAS RN

81103-14-2

Molecular Formula

C39H71NO13

Molecular Weight

762.0 g/mol

IUPAC Name

(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1

InChI Key

DWRKNXHSSDFLOJ-MQXKPBBZSA-N

Isomeric SMILES

CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

Appearance

White to Off-White Solid

melting_point

>255°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

synonyms

6,11-Di-O-methylerythromycin;  11-O-Methylclarithromycin;  USP Clarithromycin Related Compound A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.